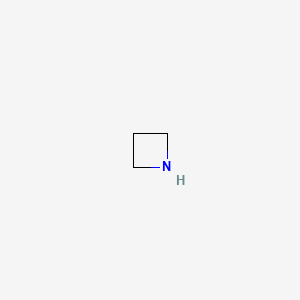

Azetidine

Description

Historical Context of Azetidine Discovery and Early Research

The history of this compound chemistry dates back to the late 19th and early 20th centuries, with early explorations into the synthesis of four-membered nitrogen-containing heterocycles. While the related β-lactam (azetidin-2-one) ring system gained significant attention with the discovery of penicillin, the parent this compound scaffold remained relatively unexplored for some time due to synthetic challenges. jmchemsci.commedwinpublishers.com Early synthetic methods were often arduous and low-yielding. medwinpublishers.com

One of the first natural products containing the this compound ring, L-azetidine-2-carboxylic acid, was isolated from the lily of the valley (Convallaria majalis) in 1955. medwinpublishers.com This discovery spurred further interest in the biological activities and chemical properties of this compound-containing compounds. Initial research focused on developing more efficient synthetic routes to access this strained ring system. These methods included the cyclization of 1,3-aminoalcohols and the reduction of β-lactams. wikipedia.orgmagtech.com.cn The development of reactions like the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provided a more direct, albeit initially limited, pathway to functionalized azetidines. nih.govresearchgate.net These foundational studies laid the groundwork for the more sophisticated synthetic methodologies available today. magtech.com.cn

Significance of this compound in Modern Organic Chemistry

In recent decades, this compound has emerged from relative obscurity to become a prominent structural motif in various areas of organic chemistry, particularly in the synthesis of complex molecules and drug discovery. rsc.orgresearchwithrutgers.com Its growing importance can be attributed to a unique combination of stability and reactivity, as well as its ability to introduce desirable conformational constraints into larger molecules. nih.govenamine.net

The this compound ring is now widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The utility of azetidines in this context stems from their ability to serve as rigid, three-dimensional building blocks that can project substituents into specific vectors in space, thereby facilitating precise interactions with biological macromolecules. enamine.net

The incorporation of an this compound moiety can lead to significant improvements in the pharmacological profile of a drug candidate, including enhanced potency, selectivity, and metabolic stability. chemrxiv.org Consequently, a growing number of approved drugs and clinical candidates feature this four-membered ring system. chemrxiv.org

Table 1: Examples of Marketed Drugs Containing an this compound Moiety

| Drug Name | Therapeutic Area |

|---|---|

| Azelnidipine | Antihypertensive |

| Cobimetinib | Anticancer |

| Tofacitinib | Anti-inflammatory |

| Delafloxacin | Antibiotic |

| Baricitinib | Anti-inflammatory |

This table is for illustrative purposes and does not represent an exhaustive list.

The chemical behavior of this compound is dominated by its inherent ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain energy makes the ring susceptible to cleavage under various conditions, providing a powerful tool for synthetic chemists. rsc.orgsemanticscholar.org The ring strain of this compound lies between that of the highly reactive aziridines and the more stable pyrrolidines, offering a balance of stability for handling and sufficient reactivity for synthetic transformations. rsc.orgrsc.org

Table 2: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27.7 |

| This compound | 4 | ~25.4 |

The strain within the this compound ring facilitates a variety of ring-opening reactions, allowing for the stereoselective synthesis of more complex acyclic and heterocyclic structures. nih.gov This strain-release functionalization has been exploited in numerous synthetic strategies, including reactions with nucleophiles, electrophiles, and transition metal catalysts. chemrxiv.orgorganic-chemistry.org For instance, the cleavage of the C-N or C-C bonds of the this compound ring can provide access to functionalized γ-amino alcohols, diamines, and other valuable synthetic intermediates. rsc.org

In contemporary drug discovery, there is a strong emphasis on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Molecules with greater three-dimensionality often exhibit improved selectivity and better physicochemical properties. The non-planar, puckered conformation of the this compound ring makes it an excellent building block for introducing three-dimensionality into drug candidates. enamine.net

The conformational preferences of the this compound ring are well-defined and can be influenced by the nature and stereochemistry of its substituents. researchgate.netnih.gov This allows for the precise control of the spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. nih.govresearchgate.net By replacing more flexible acyclic linkers or larger, more lipophilic rings with a compact this compound unit, medicinal chemists can fine-tune the conformational properties of a molecule to enhance its biological activity and drug-like properties. enamine.netmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONIICLYMWZJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Record name | azetidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azetidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53860-05-2 | |

| Record name | Polyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060117 | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-29-7 | |

| Record name | Azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Azetidine Ring Systems

Ring Contraction and Ring Expansion Strategies

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, stands as one of the most widely utilized and efficient methods for synthesizing azetidines. This popularity stems from the ready availability of β-lactam precursors and the straightforward nature of the reduction process. acs.org

Common reducing agents employed include diborane (B8814927) in tetrahydrofuran (B95107) (THF), lithium aluminum hydride (LiAlH4), and alanes (such as AlH3, AlH2Cl, or AlHCl2) in ether. acs.orgpublish.csiro.aupublish.csiro.au A notable advantage of these methods is the retention of the stereochemistry of the ring substituents during the reduction, allowing for the synthesis of stereodefined azetidines. acs.orgpublish.csiro.aupublish.csiro.au While diborane reductions can sometimes yield 3-aminopropanol derivatives as by-products, alane reductions generally avoid the formation of such ring-opened species. publish.csiro.aupublish.csiro.au

For instance, diisobutylaluminum hydride (DIBAL-H) and chloroalanes have been highlighted for their efficiency and selectivity in reducing β-lactams to enantiopure azetidines. acs.orgrsc.orgnih.gov However, it is important to note that the presence of Lewis acids and certain alanes can, in some cases, lead to the ring opening of the strained azetidine nucleus, particularly when electron-rich phenyl group substituents are present. acs.orgrsc.org

More recent protocols include the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines through sodium borohydride (B1222165) (NaBH4)-promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org Furthermore, chemoselective zinc-catalyzed reduction of β-lactams with hydrosilanes has been developed, providing functionalized azetidines without erosion of stereochemical integrity. researchgate.netcsic.es A rhodium-catalyzed hydrosilylation method has also been reported for the selective reduction of tertiary β-lactams, proving useful for transforming amino-acid-derived β-lactams into azetidines. researchgate.net

Table 1: Common Reducing Agents for Azetidin-2-ones to Azetidines

| Reducing Agent | Solvent | Stereochemistry Retention | By-products (if any) | Notes |

| Diborane | THF | Yes | 3-aminopropanol derivatives (sometimes) publish.csiro.au | Rapid and good yield publish.csiro.au |

| LiAlH4 | - | Yes | - | Efficient acs.org |

| Alanes | Ether | Yes | - | More efficient than diborane in some cases acs.orgpublish.csiro.au |

| DIBAL-H | - | Yes | - | Potent and selective for enantiopure azetidines acs.org |

| NaBH4 | Water | Diastereoselective | - | For C-3 functionalized azetidin-2-ones rsc.org |

| Hydrosilanes | - | Yes (Zinc-catalyzed) | - | Chemoselective, tolerant to sensitive groups researchgate.netcsic.es |

| Phenylsilane | - | Yes (Rh-catalyzed) | - | Selective for tertiary β-lactams researchgate.net |

Ring Contraction of Isoxazole (B147169) Derivatives

Ring contraction of isoxazole derivatives offers another pathway to construct this compound rings. rsc.org A notable example is the Blanc group's synthesis of N-sulfonylazetidines via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.orgnsf.gov The proposed mechanism for this transformation involves nucleophilic addition to the N-activated amide carbonyl group, followed by N–C(O) cleavage to generate an α-bromocarbonyl derivative featuring a γ-positioned amide anion. This intermediate then undergoes an intramolecular cyclization via an SN2 mechanism, resulting in a formal ring contraction. rsc.org Optimal conditions for this reaction include the use of 3 equivalents of potassium carbonate (K2CO3) as a base at 60 °C for 3 hours in a 9:1 mixture of acetonitrile (B52724) (MeCN) and methanol (B129727) (MeOH), providing good yields of the N-sulfonylthis compound product. rsc.orgnsf.gov

Another approach involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, as reported by Schindler's laboratory. This reaction relies on an Ir(III) photocatalyst to activate the 2-isoxazoline-3-carboxylates via triplet energy transfer, leading to the formation of azetidines. rsc.orgnsf.gov

Ring Expansion of Aziridines

The ring expansion of aziridines, which are three-membered nitrogen heterocycles, provides an effective strategy for synthesizing azetidines. nih.govnih.govchemrxiv.org This approach often involves a one-carbon ring expansion, where a carbon atom is incorporated into the aziridine (B145994) ring to form the four-membered this compound. nih.govchemrxiv.org

One method involves the reaction of methylene (B1212753) aziridines with rhodium-bound carbenes, leading to substituted azetidines in high yields and with excellent stereoselectivities. nih.govnih.gov This [3+1] ring expansion strategy engages strained aziridines with electrophilic one-carbon sources, triggering a ring-opening and ring-closing cascade to yield the desired azetidines. nih.gov

More recently, biocatalytic approaches have emerged, showcasing the ability of engineered 'carbene transferase' enzymes to facilitate enantioselective one-carbon ring expansion of aziridines to azetidines. chemrxiv.orgacs.orgacs.orgresearchgate.net A laboratory-evolved variant of cytochrome P450BM3, designated P411-AzetS, has demonstrated unparalleled stereocontrol (e.g., 99:1 enantiomeric ratio) over a rsc.orgacs.org-Stevens rearrangement, a reaction class notoriously challenging for asymmetric catalysis. This enzyme-mediated transformation not only overrides the inherent reactivity of aziridinium (B1262131) ylides but also enables the synthesis of chiral this compound products from readily available precursors. chemrxiv.orgacs.orgacs.orgresearchgate.net

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic structures that serve as valuable synthetic tools for the preparation of functionalized azetidines. rsc.orgpolimi.itarkat-usa.orgresearchgate.netacs.org The transformations of ABBs typically involve the cleavage of the C3-N bond, which allows for the functionalization of the azacycles at the 1,3 positions. arkat-usa.orgresearchgate.net

The synthesis of ABBs can be achieved through the cyclization of 2,3-dibromopropylamine hydrobromide using organolithium compounds and lithium amides. researchgate.netjst.go.jp The lithium cation is believed to play a crucial role in this cyclization process. jst.go.jp

A powerful strategy involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of catalysts such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2). This method rapidly provides bis-functionalized azetidines, accommodating various alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.orgresearchgate.net

Recent advancements in this field have led to the preparation of novel strained compounds and diverse spirocyclic and heterocyclic-substituted azetidines from ABBs, often leveraging enabling technologies like flow chemistry. arkat-usa.org The strain-release functionalization of preformed ABBs has been shown to be a rapid and modular approach for the synthesis of enantio- and diastereopure azetidines, providing access to expanded chemical space for drug discovery. acs.org

Direct Functionalization and C-H Activation Strategies

Direct functionalization and C-H activation strategies represent a rapidly progressing area in the synthesis of this compound derivatives, allowing for the introduction of complex functionalities onto the pre-existing this compound ring. rsc.orgrsc.orgresearchgate.netnih.gov These methods bypass the need for pre-functionalized starting materials, offering more atom-economical and convergent synthetic routes.

Stereoselective C(sp3)–H Functionalization

Direct and stereoselective C(sp3)–H functionalization of azetidines has seen significant developments. rsc.org The Schreiber group, for instance, reported a novel method for C(sp3)–H arylation of azetidines, utilizing 8-aminoquinoline (B160924) as a directing group and N-trifluoroacetyl (N-TFA) protection. rsc.org This approach was part of their studies on the total synthesis of bicyclic azetidines with antimalarial activity. rsc.org

Another important development is the palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination, reported by Gaunt and co-workers, for the synthesis of functionalized azetidines. rsc.orgrsc.org This reaction involves a key reductive elimination step at alkyl–Pd(IV) promoted by a combination of benziodoxole tosylate as an oxidant and silver acetate (B1210297) (AgOAc) as an additive. rsc.org

More recently, a photo-induced copper-catalyzed [3+1] radical cascade cyclization has been developed, enabling the intermolecular reaction of tertiary alkylamines with alkynes. This method involves the functionalization of two α-amino C(sp3)–H bonds, yielding highly functionalized, saturated azetidines, and is applicable to late-stage modification of drugs and natural product derivatives. nih.gov Furthermore, palladium-catalyzed directed C(sp3)-H arylation of this compound-2-carboxylic acid derivatives at the C3 position provides stereochemically defined building blocks, which can be further diversified through various cross-coupling protocols. acs.orgnih.govacs.org

Diastereoselective Alkylation

Diastereoselective alkylation is a crucial strategy for constructing complex this compound derivatives with defined stereochemistry. rsc.org An example includes the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via sodium borohydride (NaBH4)-promoted reduction of C-3 functionalized azetidin-2-ones, as previously mentioned. rsc.org

Another method involves a facile stereoselective [2+2]-cycloaddition of 2-aminomalonates to chalcones. This reaction proceeds via a grind-promoted, solvent-free Michael addition followed by a iodosylbenzene (PhIO)/tetrabutylammonium iodide (Bu4NI)-mediated oxidative cyclization, affording highly functionalized azetidines in moderate to good yields with excellent diastereoselectivities. acs.org

Chemoselective Displacement

The formation of this compound rings through nucleophilic displacement of a leaving group by a nitrogen nucleophile is a well-established strategy. acs.org This method typically involves the cyclization of a preformed chain, where an amine acts as the nitrogen nucleophile. acs.org A common challenge associated with this approach is the competing elimination of the HX moiety, which can occur due to the inherent strain of the forming this compound ring. acs.org

One notable application involves the synthesis of 3-bromo-substituted azetidines. For instance, thermal isomerization of aziridines has been developed to yield 3-bromothis compound-3-carboxylic acid derivatives. rsc.org Subsequent treatment of these 3-bromoazetidines with various nucleophiles allows for the formation of C-3-substituted azetidines. rsc.org Another important chemoselective approach is the reduction of β-lactams (azetidin-2-ones) using reagents like DIBAL-H and chloroalanes. rsc.org While this offers a convenient route to azetidines, the presence of Lewis acids and alanes can sometimes lead to the ring opening of the strained four-membered ring, a phenomenon more pronounced with electron-rich phenyl substituents on the this compound nucleus. rsc.org

Direct Lithiation and Acylation

Direct functionalization methods have emerged for the synthesis of more complex this compound derivatives. rsc.org One such strategy involves the direct lithiation and subsequent acylation of azetidines. A key development in this area is the s-BuLi-induced α-lithiation–elimination of methoxide (B1231860) from N-Boc-3-methoxythis compound. nih.gov This process generates N-Boc-azetine in situ, which can then undergo further α-lithiation regioselectively at the sp² center. nih.gov The resulting N-Boc-2-lithio-2-azetine intermediate can be trapped with a variety of electrophiles, either directly (e.g., carbonyl or heteroatom electrophiles) or after transmetalation to copper (for allylation and propargylation). nih.gov This methodology provides a concise route to 2-substituted N-Boc azetines. nih.gov

Photochemical Modifications of this compound-2-carboxylic Acids

Photochemical modifications of this compound-2-carboxylic acids represent a significant advancement in accessing alkyl azetidines, particularly for applications in medicinal chemistry. chemrxiv.orgfigshare.comchemrxiv.orgresearchgate.netacs.org This method involves the direct photochemical functionalization of this compound-2-carboxylic acids with alkenes. chemrxiv.orgchemrxiv.org The reaction has been successfully realized in various scales, from milligrams to grams and even multigram quantities, demonstrating its practicality and scalability. chemrxiv.orgfigshare.comchemrxiv.orgresearchgate.netacs.org

The process typically employs a photocatalyst, such as an Ir(III) photocatalyst like fac-[Ir(dFppy)₃], to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling a [2+2] cycloaddition with alkenes. rsc.org Studies have shown that the singlet excited state is not reactive for this cycloaddition. rsc.org This methodology allows for the preparation of diverse alkyl azetidines, including those with sulfonyl fluorides, boropinacolates, potassium trifluoroborates, and P(O)Me₂-derivatives. chemrxiv.org Substituted N-Boc this compound-2-carboxylic acids, including those with aliphatic and ethereal functionalities, have proven suitable substrates, yielding azetidines in moderate to good yields (36%-80%). chemrxiv.org Notably, quaternary this compound-2-carboxylic acids can undergo direct decarboxylative reaction with 4-vinyl pyridine, providing products in high yields (e.g., 96% and 92%). chemrxiv.org

Table 1: Representative Yields for Photochemical Modifications of N-Boc this compound-2-carboxylic Acids

| This compound-2-carboxylic Acid Type | Alkene Partner | Yield Range (%) |

| Substituted N-Boc | Vinyl boronates | 34-45 chemrxiv.org |

| Substituted N-Boc | Various | 36-80 chemrxiv.org |

| Quaternary | 4-Vinyl pyridine | 92-96 chemrxiv.org |

Advanced Catalytic Approaches in this compound Synthesis

Catalytic approaches have significantly expanded the scope and efficiency of this compound synthesis, offering highly selective and mild conditions for ring construction.

The Ti(IV)-mediated coupling reaction provides a valuable entry to spirocyclic NH-azetidines. rsc.orgresearchgate.netresearchgate.netnih.govrice.edu This methodology, reported by Kürti and co-workers, involves the reaction of oxime ethers with alkyl Grignard reagents or terminal olefins. rsc.orgresearchgate.netnih.gov The proposed mechanism is a Kulinkovich-type pathway. rsc.orgresearchgate.netresearchgate.netnih.gov

The process begins with the transmetalation of two molecules of the Grignard reagent with a Ti(IV) complex, forming a titanium dialkyl species. rsc.org Subsequent β-hydride elimination leads to a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. rsc.orgresearchgate.netresearchgate.netnih.gov This intermediate then inserts into the 1,2-dielectrophilic oxime ether, ultimately forming a five-membered cyclic complex. rsc.org A loss of methoxide from this complex yields the four-membered this compound ring coordinated to titanium. rsc.org An acidic quench completes the synthesis, providing the desired spirocyclic NH-azetidines. rsc.org The regioselectivity of this reaction is attributed to the insertion of the oxime ether into the weaker terminal carbon–titanium bond. rsc.org This method is notable for its broad substrate scope and its ability to construct densely functionalized azetidines that are challenging to access via other synthetic routes. rsc.org

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has emerged as an excellent catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, providing a novel and highly efficient route to azetidines. researchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netfigshare.com This reaction is particularly significant because it achieves chemoselective activation of epoxides even in the presence of unprotected aliphatic amines within the same molecule, a common challenge in epoxide chemistry. researchgate.netfrontiersin.org

The La(OTf)₃ catalyst promotes C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to azetidines in high yields. researchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.net This contrasts with the La(OTf)₃-catalyzed aminolysis of trans-3,4-epoxy amines, which typically favors anti-Baldwin 5-endo-tet cyclization to yield 3-hydroxypyrrolidines via C4-selective aminolysis. researchgate.netnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net For example, using cis-3,4-epoxy amine as a model substrate, the reaction in 1,2-dichloroethane (B1671644) (DCE) at reflux for 2.5 hours afforded this compound in 81% yield, with only a trace amount of pyrrolidine (B122466) as a side product (this compound/pyrrolidine ratio >20:1). researchgate.netresearchgate.net The reaction demonstrates good functional group tolerance, including coordinative and acid-prone groups. frontiersin.orgfrontiersin.org Computational studies suggest that the difference in regioselectivity between cis and trans isomers is likely influenced by the coordination of lanthanum(III) with the substrate or product. nih.govfrontiersin.orgfrontiersin.org

Table 2: La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis of cis-3,4-Epoxy Amines

| Substrate Type | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield (%) | Regioselectivity (this compound:Pyrrolidine) |

| cis-3,4-Epoxy Amine | La(OTf)₃ | DCE | Reflux | 2.5 hours | This compound | 81 researchgate.netresearchgate.net | >20:1 researchgate.netresearchgate.net |

A novel cycloisomerization strategy for the construction of this compound rings involves metal hydride hydrogen atom transfer (MHAT) combined with radical polar crossover (RPC). researchgate.netchemrxiv.orgacs.orgfigshare.com This method addresses the enthalpic and entropic challenges associated with forming four-membered heterocycles. researchgate.netchemrxiv.org

The MHAT/RPC mechanism, particularly when utilizing cobalt hydrides, demonstrates exceptional chemoselectivity and functional group tolerance, making it a valuable tool for synthesizing complex, biologically relevant molecules under mild conditions. chemrxiv.org This approach enables the synthesis of polysubstituted four-membered heterocycles, including spiro structures, which are important motifs in drug discovery. researchgate.netchemrxiv.orgfigshare.com Recent developments have enhanced the regioselectivity and expanded the scope of MHAT-type reactions, facilitating the formation of cyclic molecules through hydroalkoxylation, hydroacyloxylation, and hydroamination. chemrxiv.org The mechanism involves the generation of electrophilic intermediates, bridging radical mechanisms to ionic reaction systems, especially with the addition of an oxidant that enables the synthesis of rare cationic alkylcobalt(IV) complexes. chemrxiv.org

Spectroscopic and Computational Approaches for Azetidine Structure Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial experimental data for determining the structure, bonding, and conformational preferences of azetidine and its derivatives in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and stereochemistry of this compound derivatives. ipb.ptacgpubs.orgresearchgate.netacs.orgarabjchem.orgbeilstein-journals.orgmedwinpublishers.com For azetidin-2-one (B1220530) derivatives, ¹H NMR spectra typically show signals for the (CH-Cl) and (N-CH) protons of the this compound ring in the ranges of δ 4.20-4.49 ppm and 4.68-4.98 ppm, respectively. acgpubs.org Protons attached to the lactam ring in this compound-2-one derivatives can appear at δ 1.17–1.26 ppm and δ 6.65–6.67 ppm. arabjchem.org

In ¹³C NMR spectra, characteristic signals for (CH-Cl), (N-CH), and the cyclic carbonyl (CO) in azetidin-2-one derivatives are observed in the ranges of δ 47.6-58.6 ppm, 57.7-67.7 ppm, and 169.5-177.6 ppm, respectively. acgpubs.org For the lactam ring carbons, peaks are found between δ 165–169 ppm, δ 63.52 ppm, and δ 61.23 ppm. arabjchem.org

Coupling constants derived from NMR spectra are vital for stereochemical assignments. For heterocyclic protons in this compound derivatives, the trans-vicinal coupling constants (Jtrans) typically range from 5.8-7.9 Hz, which are lower than the cis-vicinal coupling constants (Jcis) of 8.4-8.9 Hz. ipb.pt In azetidin-2-one, vicinal proton coupling constants are reported as 5-6 Hz for cis derivatives and 0-2 Hz for trans derivatives. ipb.pt For the azetine ring, cis-coupling constants are generally higher (approximately 10 Hz) than those of the trans-isomer (approximately 7 Hz). ipb.pt Nuclear Overhauser Effect (NOE) experiments are also crucial for confirming stereochemistry. ipb.pt Furthermore, temperature-dependent NMR studies can reveal dynamic processes such as hindered rotation in amide groups, with observed coalescence phenomena. researchgate.net

Table 1: Representative NMR Spectroscopic Data for this compound Derivatives

| Compound Type / Protons/Carbons | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) | References |

| Azetidin-2-one derivatives (CH-Cl, N-CH) | CH-Cl: 4.20-4.49, N-CH: 4.68-4.98 | CH-Cl: 47.6-58.6, N-CH: 57.7-67.7 | - | acgpubs.org |

| Azetidin-2-one derivatives (Lactam ring) | 1.17-1.26, 6.65-6.67 | 165-169, 63.52, 61.23 | - | arabjchem.org |

| This compound derivatives (Heterocyclic protons) | - | - | Jtrans: 5.8-7.9, Jcis: 8.4-8.9 | ipb.pt |

| Azetine ring | - | - | Jcis: ~10, Jtrans: ~7 | ipb.pt |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in their identification and structural confirmation. medwinpublishers.comchemguide.co.ukmsu.edu For instance, the electron ionization mass spectrum (EI-MS) of 3-(But-3-YN-1-yloxy)this compound shows a molecular ion peak at m/z 125.1 ([M]⁺). vulcanchem.com The fragmentation patterns observed in such spectra are often characterized by the opening of the this compound ring and the loss of substituents, such as an alkyne group in the aforementioned example. vulcanchem.com Similarly, the mass spectrum of this compound-2-one typically exhibits a molecular ion peak at M/e 4.20, confirming its characteristic mass. aston.ac.uk

Table 2: Representative Mass Spectrometry Data for this compound and Derivatives

| Compound | Molecular Ion (m/z) | Characteristic Fragmentation Pattern | References |

| 3-(But-3-YN-1-yloxy)this compound | 125.1 ([M]⁺) | This compound ring opening, alkyne loss | vulcanchem.com |

| This compound-2-one | 4.20 (M/e) | Typical this compound-2-one fragmentation | aston.ac.uk |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify characteristic functional groups within this compound structures through their unique absorption bands. chemicalbook.compressbooks.pubvscht.cz For 2-azetidinone derivatives, a prominent FT-IR absorption band is observed in the range of 1765-1701 cm⁻¹, which corresponds to the stretching vibration of the carbonyl group. researchgate.net The formation of the this compound-2-one ring itself is confirmed by IR bands appearing between 1677–1685 cm⁻¹. arabjchem.org These distinctive absorption frequencies are crucial for confirming the presence of the four-membered lactam ring.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group / Ring System | Characteristic Absorption (cm⁻¹) | References |

| Carbonyl in 2-azetidinone derivatives | 1765-1701 | researchgate.net |

| This compound-2-one ring | 1677-1685 | arabjchem.org |

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry plays a vital role in complementing experimental spectroscopic data, providing deeper insights into the structural dynamics, conformational preferences, and reaction mechanisms of this compound. acgpubs.orgresearchgate.netacs.orgarabjchem.orgbeilstein-journals.orgmedwinpublishers.comresearchgate.netresearchgate.netresearchmap.jp

Theoretical Studies on this compound Conformation and Puckering

Theoretical studies have extensively investigated the conformational landscape of this compound, particularly its ring puckering. Ab initio UHF calculations predict that the neutral azetidin-1-yl radical adopts a puckered ring structure, with calculated puckering angles of 12.0° (using the STO-3G basis set) and 15.4° (using the 6-31G* basis set). psu.edu In contrast, the this compound radical cation is assigned a planar ring structure based on both theoretical and experimental evidence. psu.edu

Experimental studies in the gas phase, utilizing electron diffraction and microwave spectroscopy, have also concluded that neutral this compound possesses a puckered ring, with a reported puckering angle of 29.7°. psu.edu Further restricted Hartree-Fock calculations on various planar and puckered conformers of this compound have explored its puckering potential. smu.eduresearchgate.net These studies indicate that this compound, in its equatorial form, is slightly more puckered than cyclobutane. smu.eduresearchgate.net An asymmetric single minimum potential function has been found to support the existence of only one stable equatorial conformer. aip.org A MO constrained electron diffraction (MOCED) analysis determined a puckering angle (φ) of 35.1(1.8)°. smu.eduresearchgate.net More elaborate ab initio calculations have suggested a puckering angle of 24.4° and a rocking angle of 4.4°. smu.edu

IR spectroscopy results have contributed to the understanding of the puckering potential, proposing an asymmetric double-well potential function with an energy difference of 0.27 kcal mol⁻¹ between the two well minima and a barrier to planarity of 1.26 kcal mol⁻¹. smu.edu The barrier to interconversion between equivalent equatorial conformers, which involves a C2v planar conformation of this compound, has been estimated to range between 1900 and 2600 cm⁻¹. aip.org

Computational methods, including ab initio (MP2, HF) and DFT (PBE1PBE, B3LYP, SVWN5) levels of theory, have demonstrated the significant influence of the ring-puckering angle on structural parameters such as bond lengths and angles. tandfonline.com Bonds within the ring (C-X and C-C) are particularly sensitive to changes in the puckering angle. tandfonline.com For azetidines, C-X and C=Y bond lengths tend to increase in axial conformations, while the C-C bond length generally decreases with increasing puckering angle. tandfonline.com Heteroatom-hydrogen bonds are also highly sensitive to these geometric changes. tandfonline.com Computational studies on fluorinated this compound derivatives have further highlighted how fluorine substitution can dramatically impact conformational behavior and ring pucker. researchgate.net Density Functional Theory (DFT) calculations have also provided valuable insights into the epimerization processes and configurational stability of neutral and lithiated azetidines. nih.govuniba.it

Table 4: Theoretical and Experimental Puckering and Conformational Data for this compound

| Species / Conformation | Method (Basis Set/Level) | Puckering Angle (°) / Conformational Insight | Energy Barrier / Potential (kcal mol⁻¹ or cm⁻¹) | References |

| Neutral Azetidin-1-yl Radical | Ab initio UHF (STO-3G) | 12.0 (puckered) | - | psu.edu |

| Neutral Azetidin-1-yl Radical | Ab initio UHF (6-31G*) | 15.4 (puckered) | - | psu.edu |

| Neutral this compound (gas phase) | Electron Diffraction/Microwave | 29.7 (puckered) | - | psu.edu |

| Neutral this compound (equatorial) | MOCED | 35.1(1.8) (puckered) | - | smu.eduresearchgate.net |

| Neutral this compound (equatorial) | Ab initio | 24.4 (puckered), 4.4 (rocking angle) | - | smu.edu |

| Neutral this compound | IR Spectroscopy | - | Asymmetric double-well: 0.27 (energy diff.), 1.26 (barrier to planarity) | smu.edu |

| Neutral this compound | Ab initio / Rotational Spectroscopy | - | Interconversion barrier: 1900-2600 cm⁻¹ | aip.org |

| This compound Radical Cation | Theoretical / Experimental | Planar | - | psu.edu |

Quantum Chemical Calculations

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are extensively employed to investigate the structural and conformational properties of this compound and its derivatives. These methods enable the precise determination of geometries, vibrational spectra, and strain energies. For instance, studies have utilized various computational levels, such as B3LYP/6-31G* and B3LYP-D3/6-311++G(3df,2dp), to optimize the global minimum structures of this compound wikipedia.org. Comparisons between different force fields, including MMFF, AMBER, MM2, MM3, OPLS4, and OPLS2005, and DFT geometries have shown consistency in geometric parameters for this compound, indicating the reliability of these computational models in describing its strained ring system wikipedia.org.

Furthermore, ab initio molecular orbital (MO) investigations have been conducted to determine the barrier to pyramidal inversion in this compound, a key aspect of its conformational dynamics. The strain energy of this compound, a measure of its inherent instability due to ring tension, has been calculated to be in the range of 23-27 kcal/mol. High-level ab initio calculations, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) combined with correlation-consistent basis sets (e.g., cc-pVTZ), have been used to determine accurate single-point energies for this compound derivatives like 1,3,3-trinitrothis compound (B1241384) (TNAZ). These calculations are vital for understanding decomposition pathways and energy landscapes.

The following table summarizes some computational methods and their applications to this compound:

| Computational Method | Application Area | Key Findings/Insights | Citation |

| B3LYP/6-31G*, B3LYP-D3/6-311++G(3df,2dp) | Structure Optimization, Conformational Analysis | Consistent geometries; reliability across different force fields wikipedia.org | wikipedia.org |

| Ab initio MO | Pyramidal Inversion Barrier | Investigation of conformational dynamics | |

| CCSD(T)/cc-pVTZ | Energy Calculations, Decomposition Pathways | Accurate single-point energies for this compound derivatives (e.g., TNAZ) | |

| UHF, MP2, SDCl | Electronic Structure, Conformational Analysis | Prediction of puckered ring structure for neutral azetidin-1-yl radical |

Computational Modeling of Reaction Mechanisms and Selectivity

Computational modeling is instrumental in unraveling the intricate reaction mechanisms and the origins of selectivity in this compound chemistry. Density Functional Theory (DFT) calculations, for instance, have been applied to investigate the mechanism and enantioselectivity of the catalytic intermolecular desymmetrization of N-acyl-azetidines. In studies involving BINOL-derived phosphoric acid catalysts, DFT calculations at levels such as B97D3/6-311+G(2d,2p)//B97D3/6-31G(d,p) have elucidated activation modes and transition structures. Conformational sampling of enantiodetermining transition structures has revealed free energy differences that accurately reproduce experimental enantiomeric excesses, attributing selectivity to decreased distortion and increased non-covalent interactions. Steric maps derived from computational models have further highlighted how the arrangement of substrates within chiral catalyst pockets drives selectivity.

Computational models have also been developed to predict the reactivity of compounds in photocatalyst-driven syntheses of azetidines. By calculating frontier orbital energies, researchers can prescreen potential reactants, significantly reducing the need for extensive trial-and-error experimentation and expanding the known range of accessible substrates for this compound synthesis. Moreover, computational models have been used to understand the enantioselective ring-opening of 3-substituted azetidines by chiral squaramide hydrogen-bond donor catalysts, revealing networks of interactions that stabilize specific transition states.

Computational Analysis of Radical Cations and Neutral Radicals

The electronic structures and conformations of this compound radical cations and neutral azetidin-1-yl radicals have been thoroughly investigated using a combination of experimental electron paramagnetic resonance (EPR) spectroscopy and theoretical ab initio calculations, including UHF, MP2, and SDCl methods.

Research findings indicate that the this compound radical cation is assigned a planar ring structure. The unpaired electron in this radical cation is primarily localized in the 2p orbital on the nitrogen atom, perpendicular to the ring plane. This contrasts with other four-membered heterocycles that may exhibit puckered structures in their radical cation forms.

In contrast, the neutral azetidin-1-yl radical is predicted by ab initio UHF calculations to possess a puckered ring structure. Puckering angles of 12.0° and 15.4° were predicted at the STO-3G and 6-31G* levels, respectively. Experimental β-proton hyperfine coupling constants further support this puckered conformation for the neutral radical at low temperatures in solid halocarbon matrices. Calculated SDCl values for the isotropic and anisotropic hyperfine coupling constants for both the this compound cation and the azetidin-1-yl radical have shown qualitative agreement with experimental EPR data.

In Silico Studies for Drug Design and Discovery

In silico studies, encompassing computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are increasingly vital in the design and discovery of this compound-containing drug candidates. These methods allow for the virtual screening and optimization of compounds, accelerating the drug development process.

This compound moieties are valuable scaffolds in medicinal chemistry due to their unique structural features. For instance, novel thiourea-azetidine hybrids have been designed and synthesized as potential anticancer agents. In silico molecular docking studies were performed against targets like VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), identifying compounds with promising binding affinities. Compound 3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)this compound-1-carbothioamide (1B), for example, demonstrated high efficiency against A431 and 786-O cell lines with low EC50 values (0.77 and 0.73 µM, respectively).

| Compound | Target | EC50 (µM) |

| 1B | A431 | 0.77 |

| 1B | 786-O | 0.73 |

Beyond binding affinity, in silico ADMET prediction is crucial for assessing the drug-likeness, pharmacokinetic profiles, and potential toxicity of synthesized compounds. Studies on azetidin-2-one derivatives, for example, have utilized molecular docking to evaluate their activity as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. Compounds with high PLP fitness scores, indicating satisfactory binding, were identified, and their ADMET parameters were assessed to confirm their potential as orally active drug candidates with favorable safety profiles. These computational approaches guide the selection of the most promising compounds for further in vitro and in vivo evaluation.

Advanced Applications of Azetidine Derivatives in Chemical Biology and Medicinal Chemistry

Azetidine as a Pharmacological Tool and Scaffold in Drug Discovery

The this compound moiety is considered a privileged scaffold in medicinal chemistry due to its favorable combination of stability and molecular rigidity. This allows for precise control over the pharmacological properties of molecules incorporating this ring system. researchgate.net Its growing prevalence in drug discovery is a testament to its ability to impart desirable characteristics to lead compounds.

The synthesis of compound libraries featuring a wide array of this compound-based scaffolds has become a significant area of research. These libraries are crucial for screening and identifying novel therapeutic agents. A key strategy involves the synthesis and diversification of densely functionalized this compound ring systems, which can then be used to create a variety of fused, bridged, and spirocyclic structures.

For instance, a robust process has been developed for the multi-gram synthesis of trisubstituted azetidines, which serve as versatile intermediates. These intermediates can then be subjected to various functional group pairing reactions to generate significant skeletal diversity. This approach has been successfully employed to create libraries of spirocyclic azetidines, with one such library containing 1976 members. These libraries are often designed with a focus on specific therapeutic areas, such as central nervous system (CNS) disorders, by ensuring the compounds possess ideal physicochemical properties for blood-brain barrier penetration.

Bioisosteric replacement, the substitution of one chemical group with another that retains similar biological activity, is a widely used strategy in drug design. The this compound ring has emerged as an effective bioisostere for several other common cyclic structures, offering a way to modulate a compound's properties while maintaining its desired biological function.

This compound can serve as a bioisosteric replacement for:

Morpholine and Piperazine (B1678402) : Spirocyclic azetidines are considered bioisosteres of morpholine and piperazine. tcichemicals.com This replacement can introduce more three-dimensional character into a molecule, which can lead to improved solubility and bioavailability. tcichemicals.com

Ketones : The replacement of ketones with three-dimensional motifs like azetidines is a powerful tool in molecular design. researchgate.net This strategy can provide access to novel chemical spaces and lead to compounds with improved pharmacokinetic profiles. researchgate.net

A primary reason for incorporating the this compound ring into drug candidates is its ability to impart molecular rigidity. researchgate.netnih.gov This conformational constraint is a significant advantage in drug design for several reasons:

Reduced Entropy Loss upon Binding : By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity. enamine.net

Improved Selectivity : A more rigid molecule is less likely to adopt conformations that allow it to bind to off-target receptors, potentially leading to improved selectivity and a better side-effect profile.

Predictable Structure-Activity Relationships (SAR) : The conformational restriction simplifies the understanding of how changes in the molecule's structure affect its biological activity.

The strained nature of the four-membered ring endows this compound with this rigidity, making it a valuable tool for medicinal chemists seeking to optimize the potency and selectivity of their compounds. researchgate.net

Fragment-Based Drug Design (FBDD) has become a prominent strategy for identifying lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. lifechemicals.comnih.gov The inherent lack of molecular rigidity in many small organic molecules can be a significant hurdle in FBDD. enamine.net

Conformationally restricted molecules, such as those containing an this compound ring, are highly valuable in this context. enamine.net The rigidity of the this compound scaffold ensures a predefined spatial orientation of the molecular fragments attached to it. enamine.net This has several advantages:

Higher Hit Rates : The pre-organized conformation can lead to a higher probability of productive binding events during screening.

Improved Ligand Efficiency : The contribution of the rigid core to binding affinity is often favorable, leading to better ligand efficiency metrics.

Facilitated Hit-to-Lead Optimization : The defined structure of the fragment-target complex provides a clear starting point for structure-based design and optimization.

Biological Activities of this compound Derivatives

Compounds containing the this compound moiety exhibit a broad and important range of pharmacological activities. This has led to their investigation for the treatment of a wide variety of diseases. nih.gov The diverse biological activities reported for this compound derivatives include anticancer, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, and antiviral properties. nih.gov

A significant area of research has focused on the antimicrobial properties of this compound derivatives, with many compounds demonstrating potent activity against a range of bacterial and fungal pathogens.

Antibacterial Activity:

Numerous studies have highlighted the antibacterial potential of this compound-containing compounds. For example, combining the this compound ring with a quinolone nucleus has yielded compounds with superior antibacterial activity against quinolone-susceptible MRSA compared to clinically used fluoroquinolones like levofloxacin and gatifloxacin. lifechemicals.com

A series of novel this compound derivatives has been synthesized and shown to possess promising antimicrobial properties. In one study, synthesized compounds were tested against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity.

Another study focused on pyridine-containing substituted phenyl this compound-2-one derivatives. These compounds were screened for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli (Gram-negative). Several of the synthesized compounds, such as 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) this compound-2-one and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) this compound-2-one, demonstrated good antibacterial activity compared to the standard drug Streptomycin.

Furthermore, a series of this compound derivatives termed BGAz have shown potent bactericidal activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. nih.govacs.org These compounds were found to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. acs.org

Antifungal Activity:

In addition to their antibacterial effects, some this compound derivatives have also been evaluated for their antifungal properties. For instance, the aforementioned pyridine-containing this compound-2-one derivatives were also tested against fungal strains like Aspergillus niger and Penicillium rubrum.

In a separate study, newly synthesized this compound analogous compounds were screened for their efficacy against fungal strains such as Candida albicans and Aspergillus niger, demonstrating significant antifungal activity.

The following table summarizes the antimicrobial activities of selected this compound derivatives from various research findings:

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity |

| This compound-quinolone hybrids | Quinolone-susceptible MRSA | Superior activity compared to levofloxacin and gatifloxacin lifechemicals.com |

| Pyridine-containing this compound-2-ones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Good antibacterial activity nih.gov |

| BGAz series azetidines | Mycobacterium tuberculosis (drug-sensitive and MDR) | Potent bactericidal activity nih.govacs.org |

| Synthesized this compound analogues | Candida albicans, Aspergillus niger | Significant antifungal activity |

| 2-oxo-azetidine derivatives of phenothiazine | Various bacterial and fungal strains | Compounds with nitro group substitutions showed higher activity acgpubs.org |

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds in the development of anticancer agents. medwinpublishers.com Research has demonstrated their efficacy against various cancer cell lines through diverse mechanisms of action.

A series of novel TZT-1027 analogues incorporating a 3-aryl-azetidine moiety were designed and synthesized, showing moderate to excellent antiproliferative activities. The most potent compound, 1a , exhibited IC50 values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines. mdpi.com Similarly, thiazole-conjugated 2-azetidinones have been evaluated for their antiproliferative potential against HeLa cancer cell lines, with compound 9 identified as a potent agent with an IC50 of 58.86 µM. pnrjournal.com

Further studies on 1,3,4-oxadiazole/thiadiazole-containing azetidin-2-one (B1220530) derivatives revealed significant cytotoxic activity against the MCF-7 breast cancer cell line. Derivatives AZ-5, AZ-9, AZ-10, AZ-14, and AZ-19 showed high efficacy, with inhibition percentages ranging from 89% to 94% at various concentrations, comparable to the standard drug doxorubicin. nih.gov

This compound-based compounds have also been developed as potent, small-molecule direct inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. Certain this compound amides, such as 7g , have been shown to inhibit STAT3 activity at concentrations of 1–3 μM in human breast cancer cells. acs.org This compound also demonstrated complete inhibition of colony formation in MDA-MB-231 breast cancer cells at a concentration of 1 μM. acs.org

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 1a | A549 (Lung) | 2.2 nM mdpi.com |

| 1a | HCT116 (Colon) | 2.1 nM mdpi.com |

| Compound 9 | HeLa (Cervical) | 58.86 µM pnrjournal.com |

| AZ-5, 9, 10, 14, 19 | MCF-7 (Breast) | High % inhibition nih.gov |

| 7g | MDA-MB-231 (Breast) | Inhibits colony formation at 1 µM acs.org |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been well-documented. Azetidin-2-one derivatives of ferulic acid, for instance, have shown significant in vivo anti-inflammatory effects in both acute and chronic inflammation models. mdpi.comresearchgate.net In a carrageenan-induced acute inflammation model in rats, these compounds demonstrated a maximum effect 24 hours after administration, suggesting a long-acting profile. mdpi.com In a chronic inflammation model, the derivatives effectively reduced the formation of granulation tissue. mdpi.comresearchgate.net Among the series, compound 6b was identified as the most active, with an inhibitory effect on granulation tissue formation of 76.02%, comparable to the standard drug indomethacin (81.25%). mdpi.com

Another novel this compound derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)this compound hydrochloride), has been shown to possess both anti-inflammatory and antioxidative properties. nih.gov In studies involving amyloid β-treated primary microglial cells, KHG26792 attenuated the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov

Antiviral Activity

The exploration of this compound derivatives has extended to antiviral applications. A series of substituted phenyl this compound-2-one sulphonyl derivatives were screened for their efficacy against a panel of pathogenic viruses. However, these compounds exhibited weak antiviral activity against Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in various cell cultures. nih.gov

More promising results have been reported by Assembly Biosciences, which has identified new this compound compounds for the treatment of herpes simplex virus (HSV) infections. An exemplified compound, Cpd 1 , displayed potent antiviral activity against both HSV-1 and HSV-2 in infected African green monkey kidney Vero cells, with an EC50 value of less than 100 nM for both strains. bioworld.com

Neurological and Central Nervous System (CNS) Activities

This compound derivatives have been investigated for their potential to treat neurological and CNS disorders. Tricyclic derivatives of this compound have been synthesized and screened for antidepressant activity. The most active compounds were found to be comparable to reference standards in reserpine antagonism tests in mice, with the dextrorotatory methylamino derivative 84 being particularly interesting. Its pharmacological profile classifies it as a CNS stimulant. nih.gov

In silico studies have also highlighted the potential of this compound scaffolds. A series of synthesized Oxthis compound derivatives were virtually screened against the Human A2A Adenosine receptor, a target for neurodegenerative diseases, and showed excellent binding potential. jmpas.com Furthermore, the design of this compound-based scaffolds has been optimized for key CNS "drug-like" parameters, embedding a phenethylamine structural motif common to many neurotransmitters and CNS-active drugs. nih.gov

Conversely, research has also shown that the naturally occurring imino acid This compound-2-carboxylic acid (Aze) can have detrimental effects on the CNS. In vivo studies in mice demonstrated that Aze can induce a distinct oligodendrogliopathy, causing oligodendrocyte apoptosis and myelin alterations, which recapitulates some pathological features of multiple sclerosis. oup.com

Antioxidant Activity

Several studies have confirmed the antioxidant capabilities of this compound derivatives. medwinpublishers.com A synthesized this compound-2-one derivative was screened for its antioxidant activity using the DPPH free radical test. The compound exhibited good scavenging ability, with a maximum percentage scavenging effect of 85% at a concentration of 25 μg. jmchemsci.comjmchemsci.com

In another study, a series of 1,3,4-oxadiazole/thiadiazole-based azetidin-2-one derivatives were evaluated for their antioxidant potential. Most of the synthesized compounds showed greater stability and effectiveness than the standard, ascorbic acid. Specifically, compounds AZ-5 and AZ-15 were the most potent, with IC50 values of 45.02 μg/mL and 42.88 μg/mL, respectively, compared to ascorbic acid's IC50 of 78.63 μg/mL. nih.gov The derivative KHG26792 also demonstrated antioxidative properties by downregulating protein oxidation, lipid peroxidation, and ROS enhanced by amyloid β. nih.gov

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay | Activity (IC50) |

|---|---|---|

| AZ-5 | DPPH Scavenging | 45.02 µg/mL nih.gov |

| AZ-15 | DPPH Scavenging | 42.88 µg/mL nih.gov |

| Ascorbic Acid (Standard) | DPPH Scavenging | 78.63 µg/mL nih.gov |

Antimalarial Activity

This compound derivatives represent a significant new class of antimalarial agents, showing activity against multiple stages of the Plasmodium parasite's life cycle. nih.govnih.gov A potent series of this compound-2-carbonitriles have been identified as inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the parasite. nih.govacs.orgresearchgate.net The optimized compound, BRD9185 , shows potent in vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 μM) and is curative in a P. berghei mouse model after three doses. nih.govacs.orgresearchgate.net

Another promising class is the bicyclic azetidines, which target the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.govacs.org An efficient synthesis of the antimalarial compound BRD3914 (EC50 = 15 nM) has been developed. nih.govacs.org In vivo evaluation in P. falciparum-infected mice showed that BRD3914 provided a cure after four oral doses. nih.govacs.org

Antidiabetic Activity

The potential of this compound derivatives in managing diabetes mellitus is an active area of research. A new series of benzazole, thiazolidinone, and azetidin-2-one derivatives were synthesized and evaluated for their anti-hyperglycemic activities, with three compounds showing remarkable potency. scielo.br

In an in vivo study, five N-Substituted-1,3,4-oxadiazol-2-yl)-3-chloro-4-phenylazetidin-2-one derivatives (AD1-AD5 ) were evaluated for their antidiabetic action in streptozotocin (STZ)-induced diabetic rats. The results indicated that compounds AD1 and AD5 possess significant antidiabetic activity, effectively lowering blood sugar levels in the animal model. pnrjournal.com

Analgesic Activity

This compound-containing compounds have been identified as possessing significant analgesic properties, positioning them as candidates for the development of novel pain therapeutics. The structural framework of this compound is featured in a variety of compounds that exhibit analgesic effects.

Research into quinoline derivatives incorporating azetidinone scaffolds has yielded compounds with notable analgesic activity. Specifically, certain 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were evaluated for their pain-relieving effects. Among the synthesized compounds, 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one demonstrated significant analgesic and anti-inflammatory activity when compared to control groups in preclinical models.

Antiobesity Activity

The this compound scaffold is being explored for its potential in developing antiobesity agents. Compounds featuring the this compound moiety are noted for a diverse range of biological activities, including effects on metabolic disorders. A U.S. patent describes this compound compounds that function as GPR119 modulators, which are under investigation for the treatment of obesity, diabetes, and dyslipidemia mdpi.com. GPR119 is a G protein-coupled receptor that is involved in the regulation of glucose homeostasis and appetite, making it a target for antiobesity therapeutics. This indicates a targeted application of this compound derivatives in the field of metabolic disease.

Other Biological Activities

Derivatives of this compound exhibit a remarkably broad spectrum of biological activities, making the this compound ring a privileged scaffold in medicinal chemistry. Beyond the specific activities already detailed, these compounds have been investigated for numerous other therapeutic applications.

Reported activities include:

Antimicrobial and Antibacterial Activity : Various this compound and azetidin-2-one derivatives have been synthesized and shown to possess activity against different bacterial strains nih.gov.

Antifungal Activity : The four-membered this compound ring is a component of compounds tested for their ability to inhibit fungal growth nih.gov.

Anticancer and Antitumor Activity : The antiproliferative effects of this compound-containing molecules have been evaluated, with some showing promise as potential anticancer agents.

Antitubercular Activity : Certain derivatives have been specifically screened for their effectiveness against Mycobacterium tuberculosis nih.gov.

Antioxidant Activity : The potential for this compound derivatives to act as antioxidants has also been explored.

Antiviral and Antidiabetic Properties : The diverse pharmacological profile of azetidines extends to potential antiviral and antidiabetic applications nih.gov.

Central Nervous System (CNS) Activity : this compound derivatives have been associated with various CNS effects, including investigation as dopamine antagonists and treatments for schizophrenia researchgate.net.

Enzyme Inhibition : Besides common targets, this compound derivatives have been studied as inhibitors of enzymes like thrombin and chymase nih.gov.

This wide range of biological functions underscores the versatility of the this compound core in drug design and development researchgate.net.

Mechanisms of Action of this compound Derivatives

This compound-2-carboxylic Acid (A2C) as a Proline Mimic

This compound-2-carboxylic acid (A2C) is a non-proteinogenic amino acid that serves as a structural analog of the proteinogenic amino acid proline. The primary mechanism of A2C's biological activity and toxicity stems from its ability to act as a proline mimic. In most organisms, including plants and mammals, the cellular machinery for protein synthesis cannot effectively distinguish between proline and A2C.

During protein biosynthesis, prolyl-tRNA synthetase mistakenly charges tRNA with A2C, leading to its incorporation into polypeptide chains at positions that are genetically coded for proline. This misincorporation results in the formation of non-native proteins with altered structures. The smaller, more constrained four-membered ring of A2C, compared to proline's five-membered ring, disrupts the protein's secondary and tertiary structures. This alteration can lead to misfolded proteins, which can aggregate and trigger cellular stress responses, such as the unfolded protein response (UPR). The accumulation of these aberrant proteins disrupts normal cellular function and is the basis for A2C's toxicity.

Inhibition of Enzymes (e.g., COX-2)

This compound derivatives, particularly those containing the azetidin-2-one (β-lactam) ring, have been evaluated for anti-inflammatory activity nih.govmdpi.comresearchgate.net. While specific studies detailing the direct inhibition of cyclooxygenase-2 (COX-2) by a named this compound derivative were not prominent in the searched literature, the mechanism of selective COX-2 inhibition is a key strategy for developing anti-inflammatory agents with improved gastrointestinal safety profiles.

The COX enzyme has two main isoforms, COX-1 and COX-2 nih.gov. COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is an inducible enzyme that increases during inflammatory processes nih.gov. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to the desired anti-inflammatory effect (via COX-2 inhibition) but also to potential gastrointestinal side effects (via COX-1 inhibition) nih.gov.

Selective COX-2 inhibitors are designed to specifically target the COX-2 enzyme. This selectivity is possible due to structural differences between the active sites of the two isoforms. The active site of COX-2 is larger and contains a side pocket that is not present in COX-1 nih.gov. A therapeutic strategy involves designing molecules that can fit into the larger active site and bind to this specific side pocket of COX-2, thereby blocking its activity while sparing COX-1 nih.gov. This targeted inhibition reduces the synthesis of prostaglandins involved in inflammation and pain, without significantly affecting the protective functions of COX-1 wikipedia.orgdrugs.com.

Interaction with Receptors

This compound derivatives function as modulators of various receptors, which is a key mechanism for their therapeutic effects, particularly in the central nervous system.

Nicotinic Acetylcholine Receptors (nAChRs) The this compound ring is a key pharmacophore in ligands for nicotinic acetylcholine receptors (nAChRs). For instance, Sthis compound-A is a potent partial agonist at α4β2 nAChRs nih.govclevelandclinic.org. It has been shown to potently activate nAChRs that mediate dopamine release in the brain clevelandclinic.org. Studies on recombinant α4β2 receptors revealed that Sthis compound-A's efficacy is dependent on the receptor's stoichiometry; it acts as a full agonist on the α4(2)β2(3) stoichiometry while having low efficacy on the α4(3)β2(2) form drugs.comclevelandclinic.org. Sthis compound-A also interacts with α7 nAChRs, contributing to its complex pharmacological profile nih.gov.

GABA Transporters (GATs) Certain this compound derivatives have been designed as conformationally constrained analogs of γ-aminobutyric acid (GABA) or β-alanine to act as GABA uptake inhibitors mdpi.com. These compounds target the GABA transporters (GATs), which are responsible for removing GABA from the synaptic cleft. By inhibiting these transporters, the extracellular concentration of GABA increases, enhancing GABAergic neurotransmission. Specific azetidin-2-ylacetic acid derivatives with lipophilic N-substituents have shown high potency at the GAT-1 transporter, while other derivatives have shown moderate affinity for GAT-1 and GAT-3 nih.govmdpi.com. This mechanism is a target for developing anticonvulsant and anxiolytic drugs.

Interference with Cellular Signaling Pathways

This compound-containing molecules have been developed to selectively interact with key components of cellular signaling pathways, demonstrating their potential as targeted therapeutic agents. These derivatives can modulate the activity of receptors and enzymes, thereby interfering with the downstream signaling cascades that govern cellular processes.

One significant area of application is in the modulation of G-protein coupled receptors (GPCRs). A notable example is a class of azetidines developed as potent antagonists for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, which is involved in mediating inflammatory responses. researchgate.net The compound GLPG0974, an FFA2 antagonist, effectively inhibits acetate-induced neutrophil migration in vitro. researchgate.net This demonstrates the ability of this compound derivatives to interfere with signaling pathways that control immune cell trafficking. The progression of GLPG0974 to clinical trials marked it as the first FFA2 antagonist to reach this stage. researchgate.net

Another critical signaling pathway targeted by this compound-containing compounds is the mitogen-activated protein kinase (MAPK) pathway. Cobimetinib, a kinase inhibitor featuring an this compound ring, is a known inhibitor of this pathway. rsc.org The MAPK pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Furthermore, this compound derivatives have been synthesized to act as inhibitors of neurotransmitter uptake, thereby modulating neuronal signaling. nih.gov Certain derivatives function as conformationally constrained analogs of gamma-aminobutyric acid (GABA) or beta-alanine and have been evaluated for their potency as GABA-uptake inhibitors at the GAT-1 and GAT-3 transporters. nih.gov Specifically, azetidin-2-ylacetic acid derivatives with lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl showed high potency at GAT-1. nih.gov The most effective GAT-3 inhibitor identified in one study was the beta-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}this compound-3-carboxylic acid. nih.gov

Table 1: Examples of this compound Derivatives Interfering with Cellular Signaling Pathways

| Compound/Derivative Class | Target | Signaling Pathway/Process Affected | Research Finding |

| GLPG0974 | Free Fatty Acid Receptor 2 (FFA2/GPR43) | G-protein coupled receptor signaling; Inflammatory response | Potent antagonist that inhibits acetate-induced neutrophil migration. researchgate.net |

| Cobimetinib | Mitogen-activated protein kinase (MAPK) | MAPK/ERK pathway | A known kinase inhibitor used in cancer therapy. rsc.org |

| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Neurotransmitter uptake; Neuronal signaling | Derivatives with 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties exhibit high inhibitory potency. nih.gov |

| 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}this compound-3-carboxylic acid | GABA Transporter 3 (GAT-3) | Neurotransmitter uptake; Neuronal signaling | Identified as a potent GAT-3 inhibitor with an IC50 value of 15.3+/-4.5 microM. nih.gov |

This compound in Polymer Chemistry and Chiral Templates

The unique structural properties of the this compound ring, particularly its inherent ring strain of approximately 25.4 kcal/mol, make it a valuable monomer in polymer chemistry and a rigid scaffold for use as a chiral template in asymmetric synthesis. rsc.org

This compound in Polymer Chemistry

The strain in the four-membered ring makes azetidines susceptible to ring-opening polymerization, providing routes to various polyamines. researchgate.netrsc.org The polymerization of this compound and its derivatives can proceed through different mechanisms, yielding polymers with diverse structures and applications. researchgate.netutwente.nl

The most common method for polymerizing azetidines is cationic ring-opening polymerization (CROP). researchgate.netutwente.nl This process, often initiated by acids like perchloric acid, typically leads to the formation of hyperbranched poly(trimethylenimine) (hbPTMI) or, more broadly, branched poly(propylenimine) (PPI). utwente.nlacs.org The resulting polymers have found applications in areas such as CO2 adsorption, materials templating, and as antibacterial coatings. researchgate.netutwente.nlrsc.org The kinetics of CROP and the resulting polymer's amine distribution (primary, secondary, and tertiary) can be controlled by adjusting reaction conditions such as temperature, time, and monomer-to-initiator ratio. acs.org